N-(2-Hydroxyethyl)-2-propan-2-ylvaline
Description
N-(2-Hydroxyethyl)-2-propan-2-ylvaline is a modified amino acid derivative featuring a valine backbone substituted with a 2-hydroxyethyl group and an isopropyl side chain. Valine, a branched-chain amino acid, is critical in protein synthesis and metabolic regulation. Such structural attributes suggest applications in pharmaceutical formulations, particularly in improving drug solubility, bioavailability, or targeted delivery. However, direct experimental data on this compound’s synthesis, crystallography, or biological activity are absent in the provided evidence, necessitating inferences from structurally related compounds.
Properties
CAS No. |
61703-29-5 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-7(2)10(8(3)4,9(13)14)11-5-6-12/h7-8,11-12H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
BWAZCKDNYGGHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-propan-2-ylvaline typically involves the reaction of valine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of valine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-propan-2-ylvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is N-(2-Oxoethyl)-2-propan-2-ylvaline.
Reduction: The major product is the original this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-propan-2-ylvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It can be used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-propan-2-ylvaline involves its incorporation into peptides and proteins, where it can influence their structure and function. The hydroxyethyl group can participate in hydrogen bonding, while the propan-2-yl group can affect the hydrophobic interactions within the protein. These interactions can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-Piperidine, Morpholine, and Piperazine Salts
Castellari and Sabatino (1996) synthesized diclofenac salts with N-(2-hydroxyethyl)-piperidine, -morpholine, and -piperazine to enhance anti-inflammatory drug solubility and stability . Key differences from the valine derivative include:
- Backbone Structure: Cyclic amines (piperidine, morpholine) vs. linear amino acid (valine).
- Functional Groups : The hydroxyethyl group in all compounds improves water solubility. However, valine’s isopropyl group increases lipophilicity compared to the purely polar cyclic amines.
- Biological Activity: Diclofenac salts with cyclic amines demonstrated enhanced anti-inflammatory efficacy due to improved dissolution rates. Valine derivatives might similarly optimize drug formulations but could exhibit altered pharmacokinetics due to amino acid transporter interactions .
Alkyl Chain and Polar Head Group Effects on Skin Permeation
Warner et al. (2001) studied how alkyl chain length and polar head groups (e.g., hydroxyethyl) influence skin permeation enhancers . Key insights relevant to N-(2-Hydroxyethyl)-2-propan-2-ylvaline include:
- Hydroxyethyl Group : Enhances hydrophilicity, promoting interaction with stratum corneum lipids and transient disruption of barrier function.
- Comparative Performance : Piperidine/morpholine derivatives with shorter alkyl chains may prioritize safety, while valine’s isopropyl group could balance permeation efficiency and tolerability.
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
